4-(Benzyloxy)-6-chloropyrimidine
Overview
Description
4-(Benzyloxy)-6-chloropyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives with potential biological activities. The compound is characterized by the presence of a benzyloxy substituent at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring. This structure provides a versatile platform for further chemical modifications, leading to the creation of compounds with diverse biological functions .
Synthesis Analysis
The synthesis of 4-(Benzyloxy)-6-chloropyrimidine and its derivatives has been explored in several studies. A novel methodology involving intramolecular Friedel-Crafts cyclization has been developed to construct the core structure of related tricyclic pyrimido[4,5-b][1,4]benzodiazepines . Additionally, the compound has been used as a starting material for the synthesis of pyrimidine conjugates with antiviral activity, where nucleophilic substitution of chlorine was employed . Furthermore, the synthesis of pyrimidine derivatives of ascorbic acid analogs has been reported, which showed significant antitumor activities . These synthetic approaches highlight the compound's utility as a precursor in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-6-chloropyrimidine derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. The structural analysis has provided insights into the conformation and stereochemistry of the synthesized compounds, which is crucial for understanding their biological activities . For instance, polymorphism and hydrogen bonding patterns have been observed in benzylation and nitrosation products of related pyrimidine derivatives .
Chemical Reactions Analysis
The reactivity of 4-(Benzyloxy)-6-chloropyrimidine has been investigated through its involvement in various chemical reactions. These include its role in the inhibition of human O6-alkylguanine-DNA alkyltransferase (AGAT), where its derivatives have shown the ability to potentiate the cytotoxicity of chloroethylnitrosourea toward cancer cells . The compound has also been used in the synthesis of pyrimidine conjugates, where its chlorine atom is replaced through nucleophilic substitution reactions . Additionally, the benzyloxy group provides a handle for further functionalization, as seen in the synthesis of pyrimidine derivatives with antioxidant and radioprotective activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Benzyloxy)-6-chloropyrimidine derivatives are influenced by the substituents on the pyrimidine ring. These properties are critical for the compound's solubility, stability, and reactivity, which in turn affect its biological activity. For example, the introduction of fluorobenzyl or pyridylmethyl groups has been shown to modulate the compound's ability to inhibit AGAT and enhance the cytotoxicity of anticancer agents . The presence of the benzyloxy group also affects the compound's ability to scavenge free radicals and protect against radiation-induced oxidative stress .
Scientific Research Applications
HIV Inhibition Research
4-(Benzyloxy)-6-chloropyrimidine derivatives have been explored for their potential in HIV inhibition. A study synthesized a series of 2-amino-6-((4-aryldiazenyl)benzyloxy)-4-chloropyrimidine derivatives and evaluated their in vitro anti-HIV activity. Some compounds in this series showed effectiveness in inhibiting HIV-1 replication in cell cultures, highlighting their potential as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2014).
Nonlinear Optical (NLO) Applications
Pyrimidine derivatives, including those related to 4-(Benzyloxy)-6-chloropyrimidine, have shown promising applications in the field of nonlinear optics (NLO). Research on thiopyrimidine derivatives, which share a structural resemblance, indicates significant NLO properties. These findings suggest potential high-tech applications for similar pyrimidine compounds in optoelectronic devices (Hussain et al., 2020).
Synthesis of Other Compounds
4-(Benzyloxy)-6-chloropyrimidine serves as a key intermediate in the synthesis of various compounds. A study details the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, starting from a related compound, 4,6-dichloro-2-(methylthio)pyrimidine. This synthesis process involves multiple steps, including the use of benzyloxide, indicating the versatility of pyrimidine compounds in chemical synthesis (Kalogirou & Koutentis, 2020).
Dehydrating and Desulfhydrylating Agents
Certain chloropyrimidine derivatives, closely related to 4-(Benzyloxy)-6-chloropyrimidine, have been found effective as dehydrating and desulfhydrylating agents. This application is significant in the preparation of various chemical compounds, such as carbodiimides and nitriles, indicating the potential of 4-(Benzyloxy)-6-chloropyrimidine in similar applications (Kondo et al., 1981).
Antioxidant and Radioprotective Activities
A novel pyrimidine derivative, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydro pyrimidine-5-carboxylate, was synthesized and evaluated for its in vitro antioxidant activity. It showed promising results in reducing oxidative stress caused by ionizing radiation, suggesting potential radioprotective properties for similar compounds (Mohan et al., 2014).
Mechanism of Action
Target of Action
The primary target of 4-(Benzyloxy)-6-chloropyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which control several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK can lead to cancer, making it a significant target for anticancer drugs .
Mode of Action
The compound likely binds to the active site of EGFR-TK, preventing its normal function and thus inhibiting the proliferation of cancer cells . The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 4-(Benzyloxy)-6-chloropyrimidine, are activated toward free radical attack . This could enhance the reactivity of the compound, potentially contributing to its mode of action .
Biochemical Pathways
EGFR-TK plays a crucial role in the regulation of cell growth and differentiation, so inhibiting this enzyme could disrupt these processes .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The primary result of 4-(Benzyloxy)-6-chloropyrimidine’s action is likely the inhibition of cancer cell proliferation due to its interaction with EGFR-TK . By inhibiting this enzyme, the compound could disrupt the growth and division of cancer cells, potentially leading to their death .
Action Environment
The action of 4-(Benzyloxy)-6-chloropyrimidine could be influenced by various environmental factors. For instance, the pH and temperature of the environment could impact the compound’s stability and reactivity . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with the compound and affect its action .
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-phenylmethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDXFVQZZGSEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626774 | |
Record name | 4-(Benzyloxy)-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
405930-65-6 | |
Record name | 4-(Benzyloxy)-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(benzyloxy)-6-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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